(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride
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Overview
Description
®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring and a piperidine ring, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and reduction.
Attachment of the Pyridine Ring: The pyridine ring is attached to the piperidine ring via a nucleophilic substitution reaction.
Formation of the Trihydrochloride Salt: The final step involves the formation of the trihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which have various applications in research and industry.
Scientific Research Applications
®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride: The enantiomer of the compound with different stereochemistry.
N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride: A similar compound with a pyridine ring at a different position.
N-(Pyridin-4-ylmethyl)piperidin-4-amine trihydrochloride: A compound with a different substitution pattern on the piperidine ring.
Uniqueness
®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R)-N-(pyridin-4-ylmethyl)piperidin-3-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10;;;/h3-4,6-7,11,13-14H,1-2,5,8-9H2;3*1H/t11-;;;/m1.../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSOQJXHXROQO-HCEFKKQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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